molecular formula C14H12BrNOS B384004 2-(4-bromophenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione CAS No. 616214-39-2

2-(4-bromophenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione

Cat. No.: B384004
CAS No.: 616214-39-2
M. Wt: 322.22g/mol
InChI Key: WYUBEURJAUJPFP-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione is a heterocyclic compound that features a benzoxazine ring fused with a tetrahydrothione moiety and a bromophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromophenylamine with a suitable aldehyde or ketone to form an intermediate Schiff base, which then undergoes cyclization with a thiol reagent to yield the desired benzoxazine-thione compound. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid or acetic acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione can undergo various chemical reactions, including:

    Oxidation: The thione moiety can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The bromophenyl group can be reduced to a phenyl group under suitable conditions.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can achieve reduction.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Phenyl-substituted benzoxazine-thione.

    Substitution: Various substituted benzoxazine-thione derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromophenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-(4-bromophenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic acid: Another bromophenyl derivative with different functional groups.

    Thiophene derivatives: Compounds containing a thiophene ring, which may exhibit similar reactivity and applications.

    Quinazolinone derivatives: Compounds with a similar heterocyclic structure and potential biological activities.

Uniqueness

2-(4-Bromophenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione is unique due to its combination of a benzoxazine ring with a thione moiety and a bromophenyl substituent. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.

Properties

IUPAC Name

2-(4-bromophenyl)-5,6,7,8-tetrahydro-1,3-benzoxazine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNOS/c15-10-7-5-9(6-8-10)13-16-14(18)11-3-1-2-4-12(11)17-13/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUBEURJAUJPFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=S)N=C(O2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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